molecular formula C11H19NO4 B1442435 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid CAS No. 1202858-82-9

1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Cat. No.: B1442435
CAS No.: 1202858-82-9
M. Wt: 229.27 g/mol
InChI Key: QVXRQDKLDKWIMG-UHFFFAOYSA-N
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Description

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis, such as peptidases and proteases. The compound forms stable carbamate linkages with amines, preventing unwanted side reactions during peptide bond formation. This interaction is essential for the selective protection and deprotection of amino groups in peptide synthesis .

Cellular Effects

The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying amino groups on proteins and peptides, thereby affecting protein folding, stability, and interactions. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .

Molecular Mechanism

At the molecular level, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the compound, resulting in the formation of a stable carbamate bond. This bond can be cleaved under acidic conditions, allowing for the selective deprotection of the amino group. This mechanism is widely used in peptide synthesis to protect and later release specific amino groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid change over time due to its stability and degradation properties. The compound is stable under normal storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that the compound maintains its protective function for extended periods, but prolonged exposure to harsh conditions can lead to degradation and loss of function .

Dosage Effects in Animal Models

The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can exhibit toxic effects, including irritation of the skin, eyes, and respiratory system. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the carbamate bond and release the protected amino group. This interaction is crucial for the controlled synthesis and modification of peptides in biochemical research .

Transport and Distribution

Within cells and tissues, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is primarily determined by its role as a protecting group. It can be found in various cellular compartments, including the cytoplasm and organelles involved in protein synthesis and modification. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .

Preparation Methods

The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The reaction proceeds as follows:

    Starting Material: 1-amino-cyclobutane-1-carboxylic acid.

    Reagent: tert-butoxycarbonyl chloride (Boc-Cl).

    Conditions: Basic conditions, typically using a base such as triethylamine (TEA).

    Product: 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids, such as:

The uniqueness of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid lies in its cyclobutane ring, which provides distinct conformational and steric characteristics compared to its analogs.

Properties

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXRQDKLDKWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202858-82-9
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

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